tert-Butyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hemioxalate
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Overview
Description
This compound is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular formula of this compound is C15H28N2O4 . The InChI code is 1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.4 . It is a white solid and should be stored at 0-8°C .Scientific Research Applications
- Application : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Results or Outcomes : The outcomes would vary depending on the specific PROTACs it’s used in. The use of this compound as a linker can help to improve the efficacy of the resulting PROTACs .
tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Safety And Hazards
This compound is classified under GHS07. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H28N2O4.C2H2O4/c2*1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6;3-1(4)2(5)6/h2*16H,7-10H2,1-6H3,(H,17,19);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPNUUZTOLWXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C.CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N4O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hemioxalate |
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